molecular formula C10H6FNO2 B2834180 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde CAS No. 1909319-04-5

2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde

Cat. No.: B2834180
CAS No.: 1909319-04-5
M. Wt: 191.161
InChI Key: CHNVAMKQXXIFCZ-UHFFFAOYSA-N
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Description

2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde is an organic compound with the molecular formula C10H6FNO2 It is characterized by the presence of a fluorine atom, an oxazole ring, and a benzaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-fluorobenzaldehyde with 2-amino-2-oxazoline under specific conditions to form the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: 2-Fluoro-4-(1,3-oxazol-2-yl)benzoic acid.

    Reduction: 2-Fluoro-4-(1,3-oxazol-2-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

    2-Fluoro-4-(1,3-thiazol-2-yl)benzaldehyde: Similar structure but with a thiazole ring instead of an oxazole ring.

    2-Fluoro-4-(1,3-imidazol-2-yl)benzaldehyde: Contains an imidazole ring instead of an oxazole ring.

Uniqueness: 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde is unique due to the presence of the oxazole ring, which imparts specific electronic and steric properties. This makes it particularly useful in applications where precise molecular interactions are required .

Biological Activity

2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on recent studies.

Chemical Structure and Synthesis

The molecular structure of this compound features a benzaldehyde moiety substituted with a fluorine atom and an oxazole ring. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired compound. The oxazole ring is known for its diverse biological activities, which enhances the pharmacological profile of the resultant compound.

Antimicrobial Activity

Research indicates that compounds containing the oxazole nucleus exhibit significant antimicrobial properties. For instance, derivatives of 1,3-oxazoles have shown effectiveness against various bacterial strains. A study highlighted that certain synthesized compounds demonstrated potent antibacterial activity with minimum inhibitory concentration (MIC) values as low as 62.5 µg/mL against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Target Organism
4b62.5Bacillus subtilis
4b62.5Staphylococcus aureus
4b62.5Escherichia coli

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its inhibitory effects on key cancer-related enzymes. For example, compounds derived from this scaffold have shown inhibition against protein kinases such as EGFR and HER2 with IC50 values in the nanomolar range (0.224 - 0.886 µM) . These findings suggest that this compound could play a role in targeted cancer therapies.

EnzymeIC50 (µM)
EGFR0.224
HER20.279
VEGFR20.565
CDK20.886

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific biological targets such as enzymes and receptors involved in cell proliferation and survival pathways. The presence of the oxazole ring is crucial for these interactions due to its ability to mimic nucleobases and interact with DNA and RNA structures .

Case Studies

  • Antibacterial Efficacy : In a study evaluating various oxazole derivatives, it was found that those containing the 2-fluoro substitution exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts. This suggests that fluorination may increase lipophilicity or alter the electronic properties of the compound, enhancing its interaction with bacterial membranes .
  • Cytotoxicity Against Cancer Cells : A detailed investigation into the cytotoxic effects of related compounds revealed that certain derivatives induced apoptosis in cancer cell lines such as HepG2 and MCF-7, demonstrating their potential as anticancer agents . The apoptotic pathway was confirmed through caspase activation assays.

Properties

IUPAC Name

2-fluoro-4-(1,3-oxazol-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-9-5-7(1-2-8(9)6-13)10-12-3-4-14-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNVAMKQXXIFCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC=CO2)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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